molecular formula C13H14ClNS B1480748 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 183008-14-2

4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1480748
CAS No.: 183008-14-2
M. Wt: 251.78 g/mol
InChI Key: GORNESXSCDJFIF-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C13H14ClNS and its molecular weight is 251.78 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been shown to exhibit interactions with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, the tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound may alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, it may inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, it can modulate gene expression by interacting with DNA or RNA, influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can be relatively stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with potential implications for chronic exposure and therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or neurotoxicity . Threshold effects are important to consider when determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound may also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can influence the overall metabolic profile and bioavailability of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is important for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity, as interactions with specific subcellular structures or biomolecules can modulate its biological effects.

Properties

IUPAC Name

4-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS.ClH/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13;/h1-7,12,14H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORNESXSCDJFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183008-14-2
Record name Isoquinoline, 1,2,3,4-tetrahydro-4-(2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183008-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.